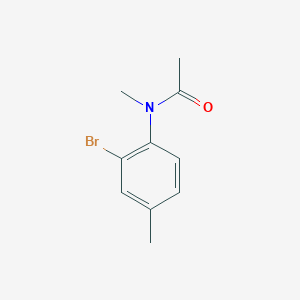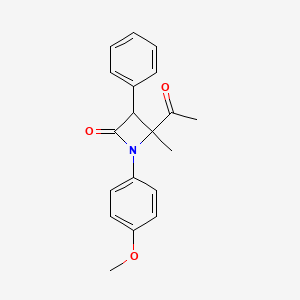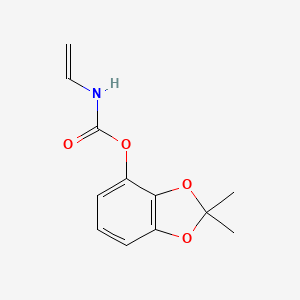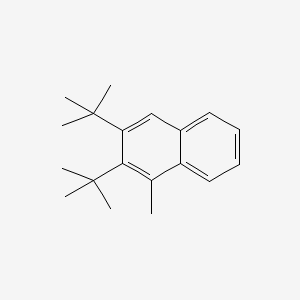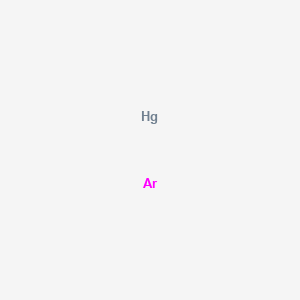
argon;mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “argon;mercury” refers to a mixture or interaction between argon and mercury. Argon is a noble gas with the atomic number 18, known for its inertness and lack of chemical reactivity . Mercury, on the other hand, is a heavy metal with the atomic number 80, known for its liquid state at room temperature and its various applications in thermometers, barometers, and other devices . The combination of these two elements can result in unique properties and applications, particularly in the field of lighting and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of compounds involving argon and mercury typically involves the use of mercury salts and argon gas. One common method is the direct reaction of mercury with an alkyl iodide to form the mercury analog of a Grignard reagent . This reaction can be represented as:
Hg+RX→RHgX
where RX is an alkyl iodide. The subsequent reaction of RHgI with potassium cyanide yields the appropriate dialkyl mercury derivative .
Industrial Production Methods
In industrial settings, argon is often used as an inert atmosphere for various chemical reactions involving mercury. For example, in the production of low-energy light bulbs, argon gas is used to fill the bulb along with mercury to create a stable environment for the electric discharge . This process involves the careful control of temperature and pressure to ensure the proper formation of the desired compounds.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “argon;mercury” can undergo various types of chemical reactions, including:
Oxidation and Reduction: Mercury can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Mercury compounds can undergo substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving mercury include alkyl iodides, potassium cyanide, and various solvents such as diethyl ether . The reactions typically require controlled conditions, including specific temperatures and pressures, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving argon and mercury depend on the specific reagents and conditions used. For example, the reaction of mercury with alkyl iodides can produce dialkyl mercury derivatives, which have various applications in organic synthesis .
Wissenschaftliche Forschungsanwendungen
The compound “argon;mercury” has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of the compound “argon;mercury” involves the interaction of mercury with various molecular targets and pathways. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects . Argon, being inert, does not participate directly in chemical reactions but provides a stable environment for mercury to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “argon;mercury” include other noble gas-metal combinations, such as:
Neon;mercury: Used in neon lights and other lighting applications.
Krypton;mercury: Used in high-performance lighting and scientific instruments.
Xenon;mercury: Used in specialized lighting and medical imaging.
Uniqueness
The uniqueness of the “this compound” compound lies in its combination of the inertness of argon with the reactivity of mercury. This combination allows for the creation of stable environments for various chemical reactions and applications, particularly in the field of lighting and spectroscopy .
Eigenschaften
CAS-Nummer |
87193-95-1 |
|---|---|
Molekularformel |
ArHg |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
argon;mercury |
InChI |
InChI=1S/Ar.Hg |
InChI-Schlüssel |
BKZJXSDQOIUIIG-UHFFFAOYSA-N |
Kanonische SMILES |
[Ar].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


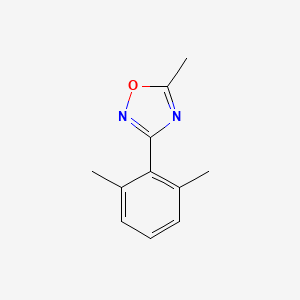

![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)
